![molecular formula C8H9NO2 B3047882 4-Pyridineacetic acid, 2-methyl- CAS No. 147028-79-3](/img/structure/B3047882.png)
4-Pyridineacetic acid, 2-methyl-
Overview
Description
“4-Pyridineacetic acid, 2-methyl-” is a chemical compound with the molecular formula C8H9NO2 . It is also known as "(2-METHYL-4-PYRIDINYL)ACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “4-Pyridineacetic acid, 2-methyl-” consists of a pyridine ring with a methyl group and an acetic acid group attached . The molecular weight of this compound is 151.16 g/mol .Scientific Research Applications
Drug Delivery Systems
4-Pyridineacetic acid, 2-methyl-, as part of a dihydropyridine carrier system, has been explored for its utility in delivering therapeutic agents to the brain. This system leverages the redox characteristics of dihydropyridine and pyridinium salts to achieve specific delivery and sustained release of drugs, such as dideoxynucleosides, to the brain. This approach aims to address neurological disorders, including complications from AIDS, by facilitating the transport of drugs across the blood-brain barrier and ensuring their prolonged availability within the brain tissue (Palomino, Kessel, & Horwitz, 1989).
Analgesic Effects
The analgesic potential of derivatives of pyridine, including 4-pyridineacetic acid, 2-methyl-, has been studied in various animal models. These derivatives have shown significant analgesic effects in tests such as acetic acid-induced writhing and formalin tests in mice. The structural properties of these compounds, particularly the absence of polar moieties, suggest their efficient penetration into lipophilic sites of action, which contributes to their analgesic efficacy (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).
Metabolic Pathways
Research on the metabolic pathways of pyridine compounds, including 4-pyridineacetic acid, 2-methyl-, reveals the process of N-methylation and quaternization. This metabolic activity has been observed in various species and is crucial for understanding the pharmacokinetics and potential toxicological implications of pyridine-based drugs. The extent of N-methylation varies among species, influencing the drug's metabolism and its biological effects (D’souza, Caldwell, & Smith, 1980).
Neurotoxicity Studies
The neurotoxic effects of pyridine derivatives, including 4-pyridineacetic acid, 2-methyl-, have been examined in various models to understand their impact on neuronal pathways. Such studies are essential for assessing the safety and potential neurotoxic risks associated with the use of pyridine-based compounds in medical treatments (Heikkila, Nicklas, Vyas, & Duvoisin, 1985).
properties
IUPAC Name |
2-(2-methylpyridin-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQJGTAZJOXKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608449 | |
Record name | (2-Methylpyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineacetic acid, 2-methyl- | |
CAS RN |
147028-79-3 | |
Record name | 2-Methyl-4-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147028-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylpyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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